molecular formula C11H7NO2S B13310653 7-Cyano-6-methyl-1-benzothiophene-2-carboxylic acid

7-Cyano-6-methyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B13310653
M. Wt: 217.25 g/mol
InChI Key: LAZCKGVNCNFAHI-UHFFFAOYSA-N
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Description

7-Cyano-6-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the CAS Number 1954363-71-3 and a molecular formula of C 11 H 7 NO 2 S . It has a molecular weight of 217.24 g/mol . This solid compound belongs to the benzothiophene family, a class of heterocyclic structures known for their significant utility in medicinal chemistry and materials science. Benzothiophene-2-carboxylic acid derivatives serve as versatile building blocks and key scaffolds in pharmaceutical research . Related compounds have been investigated as potent antagonists for receptors like the neurokinin-2 receptor and as modulators for nuclear receptors such as the Retinoic acid receptor-related orphan receptor γt (RORγt), a target for inflammatory and autoimmune diseases . The specific 7-cyano-6-methyl substitution pattern on this benzothiophene core offers researchers a functionalized intermediate for further derivatization, such as amide bond formation, or for use in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H7NO2S

Molecular Weight

217.25 g/mol

IUPAC Name

7-cyano-6-methyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C11H7NO2S/c1-6-2-3-7-4-9(11(13)14)15-10(7)8(6)5-12/h2-4H,1H3,(H,13,14)

InChI Key

LAZCKGVNCNFAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(S2)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Cyclization of 2-Halobenzaldehydes with Alkyl Mercaptans (Key Intermediate Formation)

  • Starting materials: 2-halobenzaldehydes substituted with methyl and cyano groups at appropriate positions (e.g., 6-methyl-7-cyano-2-halobenzaldehyde).
  • Reagents: Alkyl mercaptans (e.g., mercaptoacetic acid or thioglycolic acid), aqueous alkali metal hydroxide (e.g., potassium hydroxide), and phase transfer catalysts (e.g., tetrabutylammonium bromide).
  • Conditions: Reflux or elevated temperatures (115–125°C) under pressure (15–30 psi) in polar aprotic solvents or aqueous media.
  • Mechanism: Nucleophilic substitution of the halogen by the thiol group, followed by intramolecular cyclization to form the benzothiophene ring.
  • Outcome: Formation of 2-substituted benzothiophene intermediates bearing the carboxylate group as a salt.

Example:
A reaction mixture of 2-chlorobenzaldehyde derivative, mercaptoacetic acid, and potassium hydroxide heated in a sealed pressure vessel at 118°C and 19 psi for 3 hours yielded the potassium salt of 2-benzothiophenecarboxylic acid, which upon acidification gave the free acid in high yield (83–92%).

Oxidation and Functional Group Transformations

  • The aldehyde intermediate formed after mercaptan substitution can be oxidized to the corresponding carboxylic acid using standard oxidation methods (e.g., KMnO4, CrO3, or catalytic oxidation).
  • Protection and deprotection strategies may be employed if hydroxyl or other reactive groups are present during synthesis to avoid side reactions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Pressure (psi) Time (hours) Yield (%) Notes
Cyclization with mercaptoacetic acid 2-halobenzaldehyde, KOH, TBAB (phase transfer catalyst) 115–125 15–30 3 83–92 Formation of potassium salt of benzothiophene carboxylate
Acidification HCl (1 N) Ambient Atmospheric 1 Precipitation of free acid
Methylation (if needed) Friedel-Crafts alkylation with methyl halide 0–50 Atmospheric Variable Protecting groups used if hydroxyl present
Nitrile introduction Starting from 7-cyano-substituted halobenzaldehyde Direct use preferred for regioselectivity

Notes on Process Optimization and Industrial Applicability

  • Use of phase transfer catalysts significantly improves yield and reaction rate by facilitating the transfer of ionic species between aqueous and organic phases.
  • Reaction under pressure and controlled temperature avoids side reactions and decomposition.
  • The two-step process (mercaptoacetic acid substitution followed by cyclization) is scalable and industrially viable with reported yields above 80%.
  • Protection of hydroxyl groups, if present, is crucial during methylation or oxidation steps to prevent undesired side reactions.

Chemical Reactions Analysis

Types of Reactions

7-Cyano-6-methyl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

7-Cyano-6-methyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 7-Cyano-6-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS No.) Substituents Similarity Score Key Differences vs. Target Compound
7-Chloro-1-benzothiophene-2-carboxylic acid (90407-16-2) Cl at position 7, no methyl group 0.74 Chloro (electron-withdrawing) vs. cyano; absence of methyl group
5-Phenylthiophene-2-carboxylic acid (19163-24-7) Phenyl at thiophene position 5 0.69 Simpler thiophene core; lacks benzannulation and methyl/cyano groups
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (1393803-55-8) Cl at 6, -OH at 3 0.66 Chloro vs. cyano; hydroxyl group introduces polarity
Methyl 5-amino-1-benzothiophene-2-carboxylate (20532-28-9) -NH₂ at 5, methyl ester at 2 N/A Ester vs. carboxylic acid; amino group alters reactivity

Physicochemical and Reactivity Insights

  • Electron Effects: The cyano group in the target compound is more electron-withdrawing than chloro (as in 90407-16-2), which may lower the pKa of the carboxylic acid, enhancing solubility in basic media.
  • Lipophilicity: The combined presence of cyano and methyl groups likely increases logP compared to 5-Phenylthiophene-2-carboxylic acid (19163-24-7), which lacks these substituents. This could influence membrane permeability in biological systems .
  • Stability : The carboxylic acid moiety in the target compound is more polar and prone to ionization than the methyl ester in 20532-28-9, affecting stability in aqueous environments .

Biological Activity

7-Cyano-6-methyl-1-benzothiophene-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and applications in therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiophene core with a cyano group and a carboxylic acid functional group, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The cytotoxic effects are attributed to the compound's ability to induce apoptosis in neoplastic cells through the inhibition of specific signaling pathways involved in cell survival and proliferation .

Table 1: Cytotoxicity Data for this compound

Cell LineIC50 (μM)
MCF-715.3
A54922.5

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, such as histone deacetylases (HDACs), leading to altered gene expression and subsequent apoptosis .
  • Signal Transduction Interference : It interferes with signaling pathways that promote cell proliferation, such as the PI3K/Akt pathway, thereby reducing cancer cell survival .
  • Metal Ion Interaction : Similar to other thiophene derivatives, the compound may interact with metal ions (e.g., Cu²⁺), enhancing its cytotoxic effects through metal-mediated DNA binding .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value of 15.3 μM after 72 hours of exposure. This study highlighted the compound's potential as a lead candidate for breast cancer therapy .
  • Lung Cancer Model : In A549 cells, the compound exhibited an IC50 value of 22.5 μM, indicating moderate cytotoxicity compared to standard chemotherapeutics like Mitomycin-C .

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will focus on:

  • In vivo Efficacy : Assessing the therapeutic potential in animal models.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against cancer cells.

Q & A

Q. What are the standard synthetic routes for 7-Cyano-6-methyl-1-benzothiophene-2-carboxylic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the benzothiophene core. A common approach starts with the methyl ester derivative (e.g., methyl 6-methyl-1-benzothiophene-2-carboxylate), followed by nitrile introduction via nucleophilic substitution or cyanation reactions. For example, chlorine atoms in analogous compounds (e.g., 3-chloro-6-methoxy derivatives) are replaced using cyanide sources like KCN or CuCN under reflux conditions . Subsequent hydrolysis of the ester group with aqueous NaOH or LiOH yields the carboxylic acid . Key reagents include nucleophiles (amines, thiols), oxidizing agents (KMnO₄), and reducing agents (NaBH₄), with reaction conditions tailored to preserve the cyano group’s stability .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The cyano group (C≡N) appears as a distinct peak near 110–120 ppm in ¹³C NMR, while the carboxylic acid proton is typically absent (due to exchange broadening) unless derivatized .
  • IR Spectroscopy : Strong absorption bands for C≡N (~2200 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing isomers or impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield during cyano group introduction in benzothiophene derivatives?

  • Methodological Answer :
  • Regioselectivity : Use directing groups (e.g., methyl at position 6) to favor substitution at position 6. Steric and electronic effects of substituents influence reaction pathways .
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu systems) enhance cyanation efficiency. For example, Pd-catalyzed cross-coupling with cyanide sources (e.g., Zn(CN)₂) minimizes side reactions .
  • Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C improve solubility and reaction rates. Monitor reaction progress via TLC or in-situ IR to avoid over- or under-cyanation .

Q. What strategies resolve contradictions in reported biological activities of benzothiophene derivatives across studies?

  • Methodological Answer :
  • Structural Validation : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography or NOE experiments, as minor impurities or isomers can drastically alter activity .
  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for cytotoxicity) and control for variables like solvent (DMSO concentration ≤0.1%) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets (e.g., kinases, enzymes), explaining discrepancies in IC₅₀ values due to protein conformational changes .

Q. How to design experiments to evaluate the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • In Vitro ADME :
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Permeability : Perform Caco-2 cell monolayer assays to predict intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • In Vivo Studies :
  • Administer the compound intravenously/orally to rodents, collect plasma samples at intervals, and calculate bioavailability using non-compartmental analysis (WinNonlin®). Monitor metabolites via UPLC-QTOF .

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